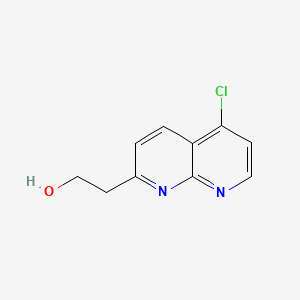
2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-aminonicotinaldehydes with terminal alkynes in the presence of a catalyst such as Cu(OTf)₂ and Et₂NH. This reaction leads to the formation of 1,8-naphthyridine derivatives, which can then be further modified to obtain the desired compound . Another method involves the chlorination of carbonyl derivatives using reagents like PCl₅ or POCl₃, followed by subsequent reactions to introduce the ethan-1-ol group .
Chemical Reactions Analysis
2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the corresponding alkane .
Scientific Research Applications
2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential as a pharmacophore for the development of new drugs, particularly those targeting bacterial infections . Additionally, this compound is used in the study of molecular sensors, light-emitting diodes, and dye-sensitized solar cells . Its versatility makes it a valuable tool in both academic and industrial research settings .
Mechanism of Action
The mechanism of action of 2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to bacterial enzymes, thereby inhibiting their activity and preventing bacterial growth . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol can be compared with other similar compounds within the naphthyridine family. Some of these similar compounds include 1,8-naphthyridine, 2-chloro-1,5-naphthyridine, and 2-amino-1,8-naphthyridine . What sets this compound apart is its unique combination of a chloro substituent and an ethan-1-ol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-(5-chloro-1,8-naphthyridin-2-yl)ethanol |
InChI |
InChI=1S/C10H9ClN2O/c11-9-3-5-12-10-8(9)2-1-7(13-10)4-6-14/h1-3,5,14H,4,6H2 |
InChI Key |
QCUFQJXRAQIZTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1CCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



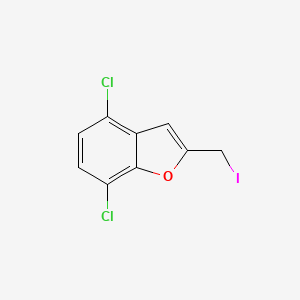
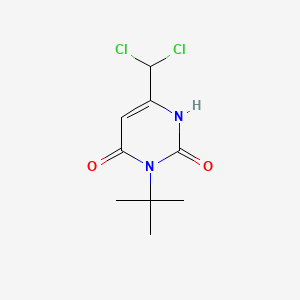
![4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)

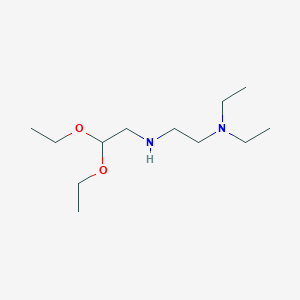

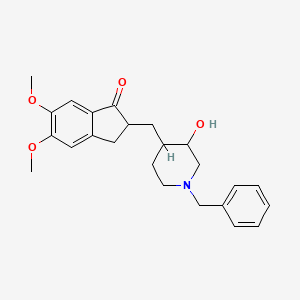

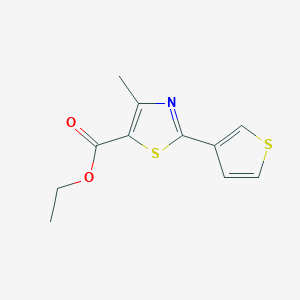
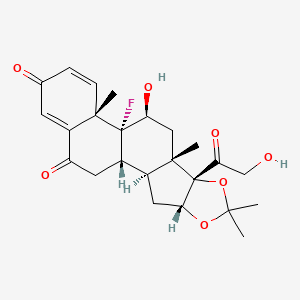
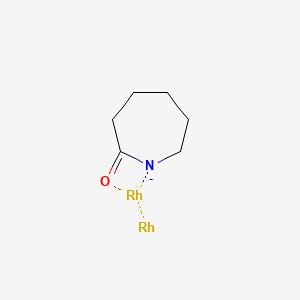
![3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860604.png)
![(2S)-N-[(2S,3S)-4-[(3R,4aR,8aR)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13860606.png)
